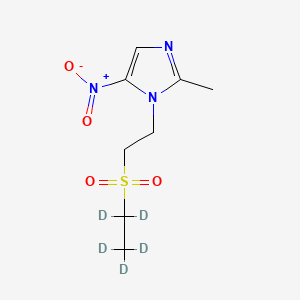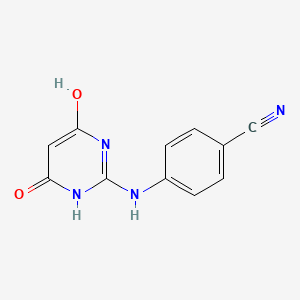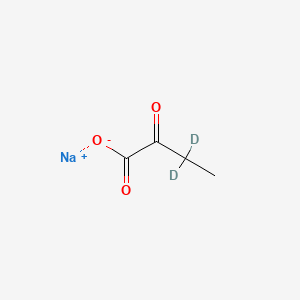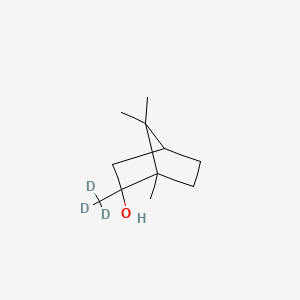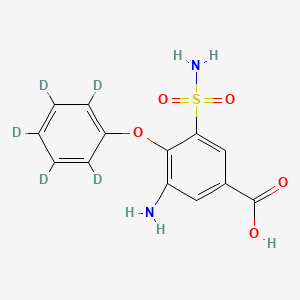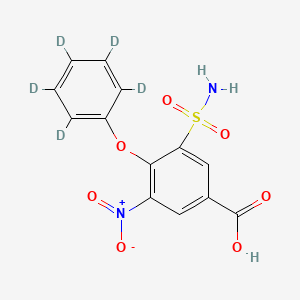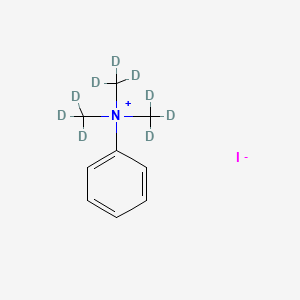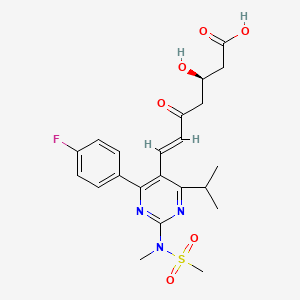![molecular formula C8H18N2O3 B565274 1-[2-(2-Hydroxyethoxy)ethyl]piperazine N1-oxide CAS No. 1216996-50-7](/img/structure/B565274.png)
1-[2-(2-Hydroxyethoxy)ethyl]piperazine N1-oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[2-(2-Hydroxyethoxy)ethyl]piperazine N1-oxide is a chemical compound with the molecular formula C8H18N2O2. It is also known by its systematic name, 2-[2-(1-Piperazinyl)ethoxy]ethanol. This compound is characterized by the presence of a piperazine ring substituted with a hydroxyethoxyethyl group and an N1-oxide functional group. It is commonly used in chemical synthesis and has various applications in scientific research and industry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of 1-[2-(2-Hydroxyethoxy)ethyl]piperazine N1-oxide typically involves the reaction of piperazine with 2-(2-chloroethoxy)ethanol. The process can be summarized as follows :
Preparation of Piperazine Monohydrochloride: Piperazine and piperazine dihydrochloride are reacted in a suitable solvent to form piperazine monohydrochloride.
Reaction with 2-(2-Chloroethoxy)ethanol: The piperazine monohydrochloride is then reacted with 2-(2-chloroethoxy)ethanol in the presence of a solvent.
Filtration and Recovery: After the reaction is complete, the mixture is filtered to recover piperazine dihydrochloride, which can be dried and reused.
Evaporation and Purification: The filtrate is evaporated to remove the solvent, yielding a crude product. This crude product is then purified through vacuum reduced pressure rectification to obtain high-purity this compound.
Industrial Production Methods
The industrial production of this compound follows similar steps but on a larger scale. The process is designed to be cost-effective and environmentally friendly, ensuring high purity and yield .
Analyse Chemischer Reaktionen
Types of Reactions
1-[2-(2-Hydroxyethoxy)ethyl]piperazine N1-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the N1-oxide group back to the parent amine.
Substitution: The hydroxyethoxyethyl group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Methanol, ethanol, dichloromethane.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can regenerate the parent piperazine .
Wissenschaftliche Forschungsanwendungen
1-[2-(2-Hydroxyethoxy)ethyl]piperazine N1-oxide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including its role as an intermediate in drug synthesis.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals
Wirkmechanismus
The mechanism of action of 1-[2-(2-Hydroxyethoxy)ethyl]piperazine N1-oxide involves its interaction with molecular targets such as enzymes and receptors. The hydroxyethoxyethyl group enhances its solubility and facilitates its binding to specific sites. The N1-oxide functional group can participate in redox reactions, influencing the compound’s biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(2-Hydroxyethyl)piperazine: Lacks the hydroxyethoxyethyl group, making it less soluble.
1,4-Bis(2-hydroxyethyl)piperazine: Contains two hydroxyethyl groups, leading to different reactivity.
2-(2-Chloroethoxy)ethanol: Used as a precursor in the synthesis of 1-[2-(2-Hydroxyethoxy)ethyl]piperazine N1-oxide
Uniqueness
This compound is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its ability to undergo various reactions and its applications in multiple fields make it a valuable compound in scientific research and industry .
Eigenschaften
IUPAC Name |
2-[2-(1-oxidopiperazin-1-ium-1-yl)ethoxy]ethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2O3/c11-6-8-13-7-5-10(12)3-1-9-2-4-10/h9,11H,1-8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWQGZJDDHVVTMS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C[N+](CCN1)(CCOCCO)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
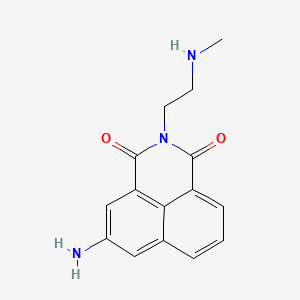
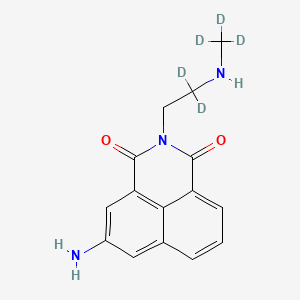
![5-chloro-N-[[3-[4-(3-hydroxy-5-oxomorpholin-4-yl)phenyl]-2-oxo-1,3-oxazolidin-5-yl]methyl]thiophene-2-carboxamide](/img/structure/B565195.png)
